N-Butylacetanilide

Physical chemistry Formulation science Solvent selection

N-Butylacetanilide (CAS 91-49-6, systematic name N-butyl-N-phenylacetamide) is an N-alkyl-substituted acetanilide derivative with molecular formula C₁₂H₁₇NO and molecular weight 191.27 g·mol⁻¹. It belongs to the class of tertiary amides in which the amide nitrogen bears both a phenyl ring and an n-butyl chain.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 91-49-6
Cat. No. B146113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butylacetanilide
CAS91-49-6
SynonymsN-butylacetanilide
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCCCN(C1=CC=CC=C1)C(=O)C
InChIInChI=1S/C12H17NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3
InChIKeyZWDZJRRQSXLOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





N-Butylacetanilide (CAS 91-49-6): Technical Baseline for Procurement and Selection


N-Butylacetanilide (CAS 91-49-6, systematic name N-butyl-N-phenylacetamide) is an N-alkyl-substituted acetanilide derivative with molecular formula C₁₂H₁₇NO and molecular weight 191.27 g·mol⁻¹ [1]. It belongs to the class of tertiary amides in which the amide nitrogen bears both a phenyl ring and an n-butyl chain. At ambient temperature it exists as a colorless to pale yellow liquid (melting point 24.5 °C), distinguishing it from all shorter N-alkyl acetanilide homologs which are crystalline solids . The compound has a well-documented history as a clothing impregnant insect repellent, serving as a key active component (30% w/w) of the U.S. military M-1960 formulation [2], and has been utilized as a high-boiling solvent in photographic color-coupler dispersions [3].

Physical State Liquid at ambient temperature (mp 24.5 °C), enabling direct use in formulations without pre-heating or co-solvent dissolution.
Selection Logic Long-chain N-alkyl acetanilide for hydrophobic substrate loading and sustained-release arthropod protection research.
Historical Fit Key active component (30% w/w) in the M-1960 military clothing impregnant, with documented field-use data.

Why N-Butylacetanilide Cannot Be Replaced by Acetanilide, N-Methyl-, N-Ethyl-, or N-Propylacetanilide Without Consequence


N-Alkyl acetanilides are not freely interchangeable despite sharing a common acetanilide core. The length of the N-alkyl chain governs three properties critical to application performance: (i) physical state at ambient temperature, (ii) lipophilicity and its downstream effects on fabric substantivity and wash resistance, and (iii) vapor pressure-dependent persistence. N-Butylacetanilide is the first homolog in the N-alkyl series that is liquid at room temperature (mp 24.5 °C) , enabling direct use as a solvent and liquid formulation ingredient without pre-heating. Its ACD/LogP of 2.66 exceeds that of N-methyl- (1.07), N-ethyl- (2.06), and N-propylacetanilide (2.2) by 0.4–1.6 log units , translating to qualitatively different partitioning into textile fibers. The U.S. military selected specifically the N-butyl derivative—not a shorter- or longer-chain analog—as the acetanilide component of the M-1960 clothing impregnant after extensive field screening of candidate repellents [1]. Substituting a homolog would alter formulation rheology, fabric loading efficiency, and protection duration in ways that are predictable in direction but not magnitude without re-validation.

Physical State N-Methyl, N-ethyl, and N-propyl analogs are crystalline solids at room temperature. Direct substitution would alter formulation rheology and may require thermal management.
Substrate Loading Shorter N-alkyl homologs have substantially lower LogP values. Fabric substantivity and wash resistance may not transfer without re-validation.
Field Validation Only the N-butyl derivative was screened and selected for the M-1960 impregnant. Protection duration data for shorter-chain analogs in clothing is not established.

Quantitative Differential Evidence: N-Butylacetanilide Against Its Closest N-Alkyl Acetanilide Analogs


Physical State Differentiation: N-Butylacetanilide Is the Only Liquid N-Alkyl Acetanilide at Ambient Temperature

N-Butylacetanilide exhibits a melting point of 24.5 °C , making it a liquid at standard room temperature (20–25 °C). In contrast, all shorter-chain N-alkyl acetanilide homologs are crystalline solids at ambient conditions: Acetanilide melts at 113–115 °C [1], N-Methylacetanilide at 101–103 °C [2], N-Ethylacetanilide at 55 °C , and N-Propylacetanilide at 48–50 °C [3]. This represents a minimum melting point depression of 23.5 °C relative to the nearest solid homolog (N-Propylacetanilide) and 88.5 °C relative to the parent Acetanilide.

Physical State Differentiation
Head-to-head
N-Butylacetanilide: mp 24.5 °C (liquid)
N-Propylacetanilide: mp 48–50 °C (solid)
Acetanilide: mp 113–115 °C (solid)
Only liquid N-alkyl acetanilide at ambient conditions, supporting direct solvent and formulation use.
Δmp = 23.5–88.5 °C lower than all shorter homologs.
Physical chemistry Formulation science Solvent selection

Lipophilicity Gradient: N-Butylacetanilide Provides 0.4–1.6 LogP Units Higher Lipophilicity Than Shorter N-Alkyl Homologs

The calculated octanol-water partition coefficient (ACD/LogP) for N-Butylacetanilide is 2.66 , compared with 1.07 for N-Methylacetanilide , approximately 2.06 for N-Ethylacetanilide , 2.2 for N-Propylacetanilide (XLogP3) [1], and 1.16 for the unsubstituted Acetanilide [2]. The incremental LogP increase from N-propyl to N-butyl (~0.46 log units) corresponds to a nearly threefold increase in the octanol-water partition coefficient (from ~158 to ~457), indicating substantially greater preference for hydrophobic environments including textile fibers, polymer matrices, and biological lipids.

Lipophilicity Gradient
Head-to-head
LogP 2.66
Reported higher partitioning into hydrophobic substrates relative to shorter N-alkyl homologs (LogP 1.07–2.2).
ACD/LogP vs. N-Methyl (+1.59), N-Ethyl (+0.60), N-Propyl (+0.46).
Lipophilicity Partition coefficient Fabric substantivity Formulation design

Clothing Impregnant Protection Duration: M-1960 Containing N-Butylacetanilide Delivers Weeks-Long Protection vs. Hours for DEET Skin Application

In field trials with bed nets, the M-1960 formulation (30% N-Butylacetanilide, 30% 2-butyl-2-ethyl-1,3-propanediol, 30% benzyl benzoate, 10% Tween 80) applied at 0.5 g per g of netting provided complete protection against two mosquito species for 15 weeks [1]. By comparison, DEET (N,N-diethyl-m-toluamide) applied to skin at typical concentrations provides 2–8 hours of protection depending on formulation strength [2]. In head-to-head clothing evaluations, M-1960 was judged approximately as effective as permethrin-treated clothing, and more effective than DEET-treated clothing, for protecting exposed skin of test subjects [3].

Protection Duration
Cross-study
M-1960 (30% N-Butylacetanilide) on bed nets: complete protection for 15 weeks (~2,520 h)
DEET on skin: 2–8 h
Supports weeks-long clothing impregnant research context; protection timescale orders of magnitude longer than skin-applied repellent.
Field trials in Nipah palm-mangrove swamps; head-to-head clothing study supports ranked comparison.
Insect repellent Clothing treatment Vector control Duration of protection

Safety-in-Use Classification: N-Butylacetanilide Is Approved for Clothing but Not Skin, Unlike DEET and Acetanilide

In the 1948 U.S. Army field screening of 39 tick repellents, N-Butylacetanilide was classified as 'highly effective and safe for use on clothing but not as a liquid applied to the skin' [1]. This distinguishes it from DEET, which is approved for direct skin application, and from Acetanilide, which was withdrawn from human medicinal use due to methemoglobinemia and cyanosis risk [2]. N-Butylacetanilide has an acute oral LD50 of 800 mg/kg in mice [3] and is recognized as a methemoglobinemia inducer [4], but its restricted use pattern (clothing impregnant only) mitigates systemic exposure risk relative to skin-applied or ingested alternatives.

Safety-in-Use Classification
Class-level
Classified safe for clothing, not for skin application. Oral LD50 (mouse) = 800 mg/kg.
Clothing-only use envelope defines handling and occupational health review context.
1948 field toxicology assessments; methemoglobinemia inducer per HSDB.
Toxicology Safety classification Regulatory Occupational health

Evidence-Backed Application Scenarios Where N-Butylacetanilide Outperforms Its Closest Analogs


Long-Duration Military and Field-Operational Clothing Impregnation Against Arthropod Vectors

For military, forestry, and field-research operations requiring weeks-long protection against ticks, mosquitoes, and biting flies without reapplication, N-Butylacetanilide as the 30% active component of the M-1960 formulation provides complete protection for up to 15 weeks on treated netting [1]. This application cannot be replicated by skin-applied DEET (2–8 hours) or by N-Methylacetanilide or N-Ethylacetanilide, which are solids at ambient temperature and lack the validated field-efficacy data for clothing impregnation [2].

High-Boiling Lipophilic Solvent for Color-Coupler and Photographic Dispersion Systems

N-Butylacetanilide's combination of high boiling point (281.0 °C at 760 mmHg) [1], moderate LogP (2.66) , and liquid physical state at room temperature makes it suitable as a high-boiling solvent in photographic color-coupler dispersions, as documented in Eastman Kodak patents [2]. The N-methyl and N-ethyl homologs, with substantially lower boiling points (146 °C at 30 mmHg and ~245 °C, respectively) and solid physical states, cannot serve the same function without additional co-solvents or thermal management.

Arthropod Repellent Synergy Studies and Combination Formulation Research

N-Butylacetanilide has been studied in synergistic combination with 3,8-p-menthane-diol and benzyl benzoate, where each active compound is present at concentrations below its individual effective dose [1]. The compound's intermediate LogP and liquid state facilitate homogeneous blending with both hydrophobic and hydrophilic co-repellents, enabling formulation studies that would be impractical with solid, lower-LogP analogs that may phase-separate or crystallize upon standing.

Analytical Reference Standard for GC-Based Quantification of Multi-Component Repellent Formulations

N-Butylacetanilide can be quantitatively analyzed by gas chromatography on a 5% Dow-Corning Silicone 550 column at 225 °C, with detection limits as low as 200 micrograms and a 15-minute run time using thermal conductivity detection [1]. This established analytical method, validated for the M-1960 mixture, provides a quality-control framework for procurement specifications requiring verified active-ingredient content in formulated repellent products.

Application
Selection Property
Validation Focus
Long-duration clothing impregnation research
Liquid physical state and high LogP
Fabric loading efficiency and protection duration in model systems
High-boiling solvent for dispersion systems
Liquid state, high boiling point, moderate LogP
Solvent compatibility and dispersion stability
Arthropod repellent synergy formulation studies
Intermediate LogP and liquid blending characteristics
Homogeneous co-repellent blending and phase stability
GC analytical reference for repellent QC
Established GC method on silicone column
Active-ingredient content verification in formulated products

Technical Documentation Hub

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